Lipophilicity Reduction by Ortho-Nitro Substitution: XLogP3 Comparison with the Des-Nitro Analog (CAS 19368-04-8)
The ortho-nitro group in CAS 683249-53-8 significantly reduces computed lipophilicity. The target compound has an XLogP3 of 3.6, compared to an XLogP3 of 4.1 for the des-nitro analog 2-((4-phenoxyphenyl)carbamoyl)benzoic acid (CAS 19368-04-8), representing a reduction of 0.5 log units [1]. This difference is driven by the strong electron‑withdrawing character of the nitro group, which increases molecular polarity. In medicinal chemistry, a ΔlogP of 0.5 is considered substantial and can translate to meaningfully different membrane permeability, aqueous solubility, and off‑target binding profiles [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | Des-nitro analog CAS 19368-04-8: XLogP3 = 4.1 |
| Quantified Difference | ΔXLogP3 = -0.5 log units (target is more polar) |
| Conditions | PubChem computed XLogP3 3.0 algorithm; identical computational method applied to both compounds [1]. |
Why This Matters
A ΔlogP of 0.5 directly affects pharmacokinetic parameter predictions and assay conditions; substituting the des-nitro analog would alter compound partitioning in cell-based assays and invalidate quantitative comparisons.
- [1] PubChem Compound Summaries: CID 16645473 (target, XLogP3 = 3.6) and CID 736198 (des-nitro analog, XLogP3 = 4.1). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-28). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. https://doi.org/10.1517/17460441003605098 View Source
